4-Benzoylphenyl 4-tert-butylbenzoate
Description
4-Benzoylphenyl 4-tert-butylbenzoate is an ester derivative of 4-tert-butylbenzoic acid, where the phenolic oxygen of 4-benzoylphenol replaces the hydroxyl group of the acid. The tert-butyl group confers steric bulk and lipophilicity, while the benzoylphenyl moiety may enhance UV stability or pharmacological activity .
Properties
Molecular Formula |
C24H22O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4-benzoylphenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C24H22O3/c1-24(2,3)20-13-9-19(10-14-20)23(26)27-21-15-11-18(12-16-21)22(25)17-7-5-4-6-8-17/h4-16H,1-3H3 |
InChI Key |
NVNUVZCDDDEXCS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-tert-butylbenzoate derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical Form | Key Substituents |
|---|---|---|---|---|---|
| Methyl 4-tert-butylbenzoate | C₁₂H₁₆O₂ | 192.26 | 26537-19-9 | Liquid | Methyl ester |
| 4-Benzoylphenyl 4-tert-butylbenzoate* | C₂₄H₂₂O₃ | 366.44 | Not reported | Solid (inferred) | Benzoylphenyl ester |
| 4-Methoxyphenyl 4-tert-butylbenzoate | C₁₈H₂₀O₃ | 284.35 | 499197-09-0 | Solid | Methoxyphenyl ester |
| 2-Oxo-2H-chromen-6-yl 4-tert-butylbenzoate | C₂₀H₂₀O₄ | 324.37 | Not reported | Crystalline solid | Coumarin-based ester |
Key Observations :
Stability and Reactivity
- Cyclodextrin Binding : Methyl and tert-butylbenzoate derivatives show variable binding with β-cyclodextrin. Methylation at primary hydroxyl groups (e.g., 6-O-methyl-β-CD) increases binding affinity for 4-tert-butylbenzoate (K = 1,200 M⁻¹) compared to native β-CD (K = 800 M⁻¹), while 2,3-dimethylation reduces binding (K = 70 M⁻¹) .
- Thermal Stability : The tert-butyl group enhances thermal stability, with decomposition temperatures >200°C for most derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
